1-(2-Methyl-3-nitrophenyl)-4-oxocyclohexanecarboxylic Acid
Description
1-(2-Methyl-3-nitrophenyl)-4-oxocyclohexanecarboxylic Acid is a nitro-substituted cyclohexanecarboxylic acid derivative. The nitro group enhances reactivity for further functionalization (e.g., reduction to amines), while the methyl group may influence steric and electronic properties .
Properties
Molecular Formula |
C14H15NO5 |
|---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
1-(2-methyl-3-nitrophenyl)-4-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H15NO5/c1-9-11(3-2-4-12(9)15(19)20)14(13(17)18)7-5-10(16)6-8-14/h2-4H,5-8H2,1H3,(H,17,18) |
InChI Key |
RSFMQHXIMGGSHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2(CCC(=O)CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Methyl-3-nitrophenyl)-4-oxocyclohexanecarboxylic Acid typically involves multiple steps, starting with the preparation of the 2-Methyl-3-nitrophenyl precursor. This precursor is then subjected to a series of reactions to introduce the cyclohexane ring and the carboxylic acid group. Common synthetic routes include:
Nitration and Alkylation: The initial step involves the nitration of toluene to form 2-Methyl-3-nitrotoluene, followed by alkylation to introduce the cyclohexane ring.
Oxidation and Carboxylation: Subsequent oxidation of the methyl group to a carboxylic acid, followed by carboxylation reactions, completes the synthesis.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Methyl-3-nitrophenyl)-4-oxocyclohexanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions. Major products formed from these reactions include various derivatives with modified functional groups.
Scientific Research Applications
1-(2-Methyl-3-nitrophenyl)-4-oxocyclohexanecarboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2-Methyl-3-nitrophenyl)-4-oxocyclohexanecarboxylic Acid exerts its effects involves interactions with molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
The compound belongs to a broader class of 4-oxocyclohexanecarboxylic acid derivatives with aryl substituents. Key analogs and their similarity metrics (based on structural and functional group alignment) include:
Physicochemical Properties
- Nitro vs. Halogen Substituents: The nitro group (strong electron-withdrawing) reduces electron density on the aromatic ring compared to halogens (moderate electron-withdrawing).
- Molecular Weight: The target compound’s exact mass (277.1020) suggests a molecular formula of C₁₄H₁₅NO₅, slightly heavier than its 4-nitro analog (263.25 g/mol) due to the methyl group .
- Solubility : Nitro groups generally reduce aqueous solubility compared to halogenated analogs. For example, the 4-chloro analog (252.69 g/mol) may exhibit better solubility in organic solvents .
Research and Commercial Relevance
- Drug Discovery : Fluorinated and chlorinated analogs are prioritized for pharmacokinetic optimization, while nitro derivatives are leveraged for reactivity .
- Agrochemicals : Nitro-substituted cyclohexanecarboxylic acids may serve as herbicides or fungicides, though specific data for the target compound are lacking .
- Supplier Landscape: Suppliers like SynChem, Inc.
Q & A
Q. What are the key challenges in synthesizing 1-(2-Methyl-3-nitrophenyl)-4-oxocyclohexanecarboxylic Acid, and how can reaction conditions be optimized?
The synthesis of this compound involves multi-step reactions, including nitration, cyclohexane ring functionalization, and carboxyl group introduction. Challenges include:
- Regioselectivity : The nitro group's position on the phenyl ring (3-nitro) requires precise control during nitration to avoid ortho/para byproducts. Use low-temperature nitration with HNO₃/H₂SO₄ and monitor via TLC .
- Oxidation stability : The 4-oxocyclohexane moiety is prone to over-oxidation. Employ mild oxidizing agents like pyridinium chlorochromate (PCC) and track reaction progress using FT-IR to confirm ketone formation .
- Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical due to polar carboxylic acid and nitro groups. Confirm purity via HPLC (>95%) .
Q. How can the structural integrity of this compound be validated post-synthesis?
Combine spectroscopic and computational methods:
- NMR : Compare ¹H/¹³C NMR shifts with analogous compounds (e.g., 1-(3,4-dimethoxyphenyl)-4-oxocyclohexanecarboxylic acid ). Key signals: cyclohexanone carbonyl (~208 ppm in ¹³C NMR), aromatic protons (δ 7.5–8.5 ppm for nitro-substituted phenyl).
- Mass spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₁₄H₁₅NO₅). Use ESI+ mode for ionization .
- X-ray crystallography : If crystals are obtainable, compare bond lengths/angles with PubChem data for related cyclohexanecarboxylic acids .
Q. What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the nitro group.
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the carboxylic acid .
- Solvent : Dissolve in anhydrous DMSO or methanol for long-term storage; avoid aqueous buffers unless stabilized at pH 6–8 .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Density Functional Theory (DFT) : Model the nitro group’s electron-withdrawing effects on the cyclohexanone ring. Compare predicted vs. observed reaction sites (e.g., nucleophilic attacks). Adjust solvent parameters (PCM model) to match experimental conditions .
- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates (e.g., reduction of nitro to amine) and validate against computational activation energies .
Q. What strategies are effective in analyzing biological activity given limited ecotoxicological data?
- In silico screening : Use molecular docking (AutoDock Vina) to predict binding affinity with targets like cyclooxygenase-2 (COX-2), leveraging structural similarities to mycophenolic acid derivatives .
- In vitro assays : Prioritize cytotoxicity testing (MTT assay on HEK-293 cells) and ROS generation assays, as nitro groups often induce oxidative stress .
- Metabolite identification : Incubate with liver microsomes and analyze via LC-MS/MS to detect nitro-reduction products .
Q. How should researchers address discrepancies in spectroscopic data across different batches?
- Batch-to-batch variability : Compare NMR spectra of multiple synthetic batches. If cyclohexanone carbonyl shifts vary (±0.3 ppm), assess residual solvents (e.g., DMF) via GC-MS .
- Impurity profiling : Use LC-TOF to identify byproducts (e.g., di-nitrated phenyl derivatives) and adjust nitration stoichiometry .
Q. What methodologies are suitable for studying degradation pathways under environmental conditions?
- Photolysis studies : Expose to UV light (254 nm) and monitor degradation via HPLC. Identify nitro group reduction products (e.g., amine derivatives) using H₂O₂/Fe²⁺ Fenton reactions .
- Soil mobility assays : Use column chromatography with soil simulants to measure adsorption coefficients (Kd), referencing methods for 4-methylcyclohexanecarboxylic acid .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
